7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Description
7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine; dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a 1,2,4-triazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Its structural uniqueness lies in the ethyl-substituted triazole group, which may influence hydrogen bonding and molecular interactions critical for biological activity .
Properties
IUPAC Name |
7-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-2-8-13-10(16-14-8)7-5-11-3-6-4-12-15-9(6)7;;/h4,7,11H,2-3,5H2,1H3,(H,12,15)(H,13,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYIQQGOKDYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CNCC3=C2NN=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine; dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo-pyridine core with an ethyl-substituted triazole group. The molecular formula is , with a molecular weight of 245.15 g/mol.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities, particularly in antimicrobial and anti-inflammatory domains. The specific compound has shown promising results in preliminary studies.
Antimicrobial Activity
A study conducted on similar pyrazolo derivatives demonstrated significant antibacterial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated that certain derivatives had potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| 7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Pseudomonas aeruginosa | TBD |
The mechanism through which these compounds exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The triazole moiety may contribute to the bioactivity by enhancing interaction with target sites within microbial cells .
Case Studies and Research Findings
In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, it was found that modifications at the triazole position significantly influenced antimicrobial potency. For example:
Comparison with Similar Compounds
Structural Features
The compound shares structural homology with pyrazolo[4,3-c]pyridine derivatives but differs in substituents and salt forms. Key comparisons include:
Physical Properties
The target compound’s dihydrochloride salt likely improves aqueous solubility compared to neutral derivatives like 1l .
Crystallographic and Hydrogen Bonding Analysis
- The dihydrochloride form of the target compound likely exhibits distinct hydrogen-bonding networks compared to non-ionic analogs, influencing crystal packing and stability .
- SHELX programs () are widely used for such structural determinations, suggesting similar refinement methods apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
